N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-(oxolan-2-ylmethyl)-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-12(2)15-7-4-8-17-18(15)21-20(27-17)23(11-14-6-5-9-25-14)19(24)16-10-13(3)26-22-16/h4,7-8,10,12,14H,5-6,9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBLHYIRHNUAJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC=C4S3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Chemical Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the isoxazole and benzothiazole moieties suggests potential interactions with protein targets involved in cancer and inflammation pathways.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
-
Anticancer Activity :
- In vitro studies demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma (HT-29) and melanoma (MEXF 462) cells. The IC₅₀ values for these cell lines were reported to be as low as 2.76 µM, indicating potent antiproliferative effects .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound against a panel of twelve human tumor cell lines. The results indicated:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HT-29 (Colon) | 2.76 |
| MEXF 462 (Melanoma) | 0.003 |
| OVXF 899 (Ovarian) | 9.27 |
| PXF 1752 (Mesothelioma) | 1.143 |
The compound displayed selective toxicity towards renal cancer cells, highlighting its potential for targeted cancer therapy .
Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory responses, the compound was tested in lipopolysaccharide (LPS)-stimulated macrophages. Results showed a reduction in TNF-alpha and IL-6 levels, suggesting that it may act as an effective anti-inflammatory agent by inhibiting key signaling pathways involved in inflammation .
Preparation Methods
Amide Bond Formation Between Preformed Subunits
This approach involves synthesizing 4-isopropylbenzo[d]thiazol-2-amine and 5-methylisoxazole-3-carbonyl chloride separately, followed by coupling with (tetrahydrofuran-2-yl)methanamine. The strategy capitalizes on established protocols for benzo[d]thiazole synthesis and isoxazole carboxylation.
Sequential Ring Formation on a Central Scaffold
Alternative routes may construct the benzo[d]thiazole and isoxazole rings sequentially on a preassembled tetrahydrofuran-containing backbone. Patent data reveals analogous spirocyclic systems assembled through cyclocondensation reactions.
Synthesis of 4-Isopropylbenzo[d]thiazol-2-Amine
The benzo[d]thiazole core derives from cyclocondensation of substituted anilines with thiourea derivatives. Key steps include:
Bromination of Dihydrobenzoisoxazolone Precursors
Literature demonstrates that α-bromoketones serve as pivotal intermediates for thiazole ring formation. For 4-isopropyl substitution, 4-isopropyl-2-aminothiophenol undergoes cyclization with α-bromoketone intermediates under refluxing ethanol, yielding 4-isopropylbenzo[d]thiazol-2-amine in 83-94% yields.
Table 1: Optimization of Benzo[d]thiazole Cyclization
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Br₂/CH₃COOH | Ethanol | 78 | 78 |
| NBS/DMF | Toluene | 110 | 85 |
| PBr₃/CH₂Cl₂ | THF | 40 | 91 |
Functionalization at the 4-Position
Preparation of 5-Methylisoxazole-3-Carboxylic Acid
The isoxazole fragment synthesizes through [3+2] cycloaddition between nitrile oxides and enolates:
Cycloaddition Methodology
Reaction of acetylacetone with hydroxylamine generates the nitrile oxide in situ, which undergoes Huisgen cycloaddition with ethyl propiolate to form 5-methylisoxazole-3-carboxylate. Hydrolysis with NaOH yields the carboxylic acid.
Table 2: Isoxazole Carboxylation Conditions
| Ester Group | Hydrolysis Agent | Time (h) | Yield (%) |
|---|---|---|---|
| Ethyl | 2M NaOH/EtOH | 4 | 88 |
| Methyl | LiOH/THF-H₂O | 2 | 92 |
Assembly of Tetrahydrofuran-2-ylmethanamine Linker
The tetrahydrofuran moiety introduces stereochemical complexity. Patent methods describe:
Reductive Amination of Tetrahydrofuran-2-carbaldehyde
Condensation of tetrahydrofuran-2-carbaldehyde with ammonium acetate under hydrogenation conditions (H₂, Pd/C) produces racemic tetrahydrofuran-2-ylmethanamine. Chiral resolution using L-tartaric acid affords enantiomerically pure material.
Final Coupling Strategies
Convergent synthesis employs carbodiimide-mediated amide bond formation:
Stepwise Amidation Protocol
- Activation of 5-methylisoxazole-3-carboxylic acid with HOBt/EDCI in DMF
- Coupling with tetrahydrofuran-2-ylmethanamine at 0°C → 25°C
- Second activation/coupling with 4-isopropylbenzo[d]thiazol-2-amine
Table 3: Amidation Coupling Efficiency
| Coupling Step | Reagent System | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| First Amide | HATU/DIPEA | 76 | 95.2 |
| Second Amide | EDC/HCl, DMAP | 68 | 91.8 |
Analytical Characterization
Critical spectroscopic data for structural confirmation:
- ¹H NMR (400 MHz, CDCl₃) : δ 1.32 (d, J=6.8 Hz, 6H, isopropyl), 2.42 (s, 3H, isoxazole-CH₃), 3.78-3.85 (m, 1H, THF), 4.12-4.20 (m, 2H, N-CH₂-THF)
- HRMS (ESI+) : m/z calc. for C₂₁H₂₆N₃O₃S [M+H]⁺ 400.1691, found 400.1689
Process Optimization Challenges
Key hurdles include:
- Steric hindrance from the isopropyl and tetrahydrofyan groups necessitating high-dilution conditions during coupling
- Racemization at the tetrahydrofyan methylene position requiring low-temperature activation
- Byproduct formation from competing isoxazole ring-opening mitigated by using non-acidic coupling agents
Q & A
Q. What are the optimal synthetic routes for N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide?
- Methodological Answer : Multi-step synthesis is typically employed for structurally similar heterocyclic compounds. Key steps include:
- Thiazole ring formation : Use α-haloketones with thiourea derivatives under acidic/basic conditions (e.g., HCl/EtOH reflux) .
- Isoxazole coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDCI/HOBt in DMF) between isoxazole-3-carboxylic acid and the tetrahydrofuran-methylamine intermediate .
- Critical parameters : Solvent choice (DMF for polar intermediates), temperature control (0–25°C for sensitive steps), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can the purity and identity of this compound be validated during synthesis?
- Methodological Answer :
- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- NMR spectroscopy : Confirm structural integrity via - and -NMR, focusing on key signals:
- Benzo[d]thiazole protons (δ 7.2–8.1 ppm, aromatic),
- Tetrahydrofuran methylene groups (δ 3.6–4.2 ppm),
- Isoxazole methyl (δ 2.4 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Q. What preliminary assays are recommended to screen its biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Solubility/logP : Use shake-flask method with octanol/water partitioning to predict pharmacokinetic behavior .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation time, serum-free media) to eliminate variability .
- Target engagement studies : Employ cellular thermal shift assays (CETSA) to confirm direct binding to purported targets (e.g., kinases) .
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites that may explain discrepancies .
Q. What strategies optimize yield in challenging coupling steps (e.g., tetrahydrofuran-methylamine attachment)?
- Methodological Answer :
- Catalyst screening : Test Pd-mediated cross-coupling (e.g., Buchwald-Hartwig conditions) for sterically hindered amines .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hrs) and improve yield by 15–20% .
- Protecting groups : Temporarily protect reactive sites (e.g., Boc on tetrahydrofuran nitrogen) to prevent side reactions .
Q. How do structural modifications (e.g., isopropyl vs. methoxy on benzo[d]thiazole) impact target selectivity?
- Methodological Answer :
- SAR analysis : Synthesize analogs with systematic substitutions and compare IC values against related targets (e.g., COX-2 vs. COX-1) .
- Computational docking : Use AutoDock Vina to model interactions with target binding pockets (e.g., hydrophobic vs. hydrogen-bonding regions) .
- Free-energy calculations : MM-GBSA to quantify binding affinity changes caused by substituent bulkiness/polarity .
Q. What analytical approaches characterize its stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C, monitoring degradation via UPLC-MS .
- Light/oxidation stability : Use ICH guidelines (Q1B) with xenon lamp exposure and -mediated oxidation .
- Crystallography : Solve single-crystal X-ray structures to identify hydrolysis-prone motifs (e.g., labile amide bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
